8-(Methylsulfinyl)octyl isothiocyanate

Descripción general

Descripción

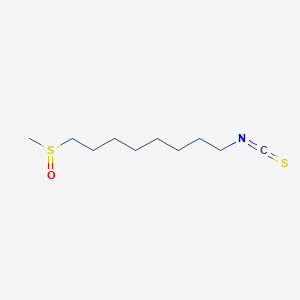

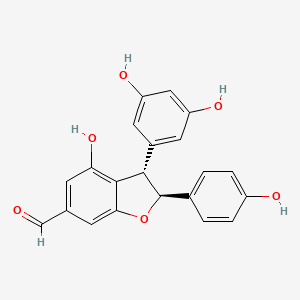

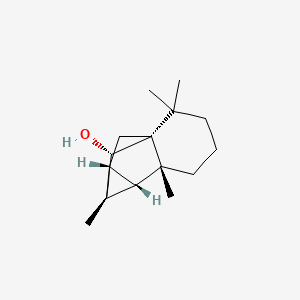

8-(methylsulfinyl)octyl isothiocyanate is a member of the class of isothiocyanates that is octyl isothiocyanate in which one of the methyl hydrogens at position 8 has been replaced by a methylsulfinyl group. It has a role as a plant metabolite and an allelochemical. It is an isothiocyanate and a sulfoxide. It derives from a hydride of an octane.

Aplicaciones Científicas De Investigación

Anticarcinogenic Activity

Methylsulfinyl isothiocyanates (MITC), including 8-(Methylsulfinyl)octyl isothiocyanate, are studied for their anticarcinogenic activity. These compounds, found in cruciferous vegetables, have shown promise in inhibiting cancer cell growth and enhancing the expression of detoxifying enzymes, such as NADPH:quinone oxidoreductase (QR) (Hou, Fukuda, Fujii, & Fuke, 2000).

Glucosinolate Hydrolysis Products

8-(Methylsulfinyl)octyl isothiocyanate is a product of glucosinolate hydrolysis, which occurs in various plants. The isolation and purification of these hydrolysis products are important for understanding their biological activities and potential uses in organic synthesis (Vaughn & Berhow, 2004).

Therapeutic Effects in Clinical Trials

Isothiocyanates, including variants of 8-(Methylsulfinyl)octyl isothiocyanate, have been studied in clinical trials for their potential therapeutic effects against diseases like cancer and autism. The focus has been on incorporating these compounds, or preparations derived from their source plants, into larger disease mitigation efforts (Palliyaguru, Yuan, Kensler, & Fahey, 2018).

Molecular Activity and Chemoprevention

Research has explored the molecular activity of isothiocyanate analogues, including 8-(Methylsulfinyl)octyl isothiocyanate, for their potential in chemoprevention, especially against skin cancers. The focus is on understanding how structural differences in these compounds influence their effectiveness (Dickinson, Horn, Bungard, & Bowden, 2011).

Glycogen Synthase Kinase-3β Inhibition

Isothiocyanates, including 8-(Methylsulfinyl)octyl isothiocyanate, have been identified as inhibitors of glycogen synthase kinase-3β, a key enzyme involved in various cellular processes. The inhibitory potency of these compounds appears to depend on the methyl chain length and specific functional groups (Yoshida, Nomura, Nishizawa, Ito, & Kimura, 2011).

Anti-Cancer Activity in Pancreatic Cancer Cells

Studies on 8-(Methylsulfinyl)octyl isothiocyanate and its derivatives have shown promising activity against pancreatic cancer cell growth and cancer stem cell phenotypes, suggesting potential therapeutic applications in cancer treatment (Chen, Huang, Tsai, & Liao, 2014).

Antimicrobial Effects

Research indicates that isothiocyanates like 8-(Methylsulfinyl)octyl isothiocyanate have potent antibacterial effects against Helicobacter pylori, suggesting potential as therapeutic agents for bacterial eradication (Haristoy, Fahey, Scholtus, & Lozniewski, 2005).

Anti-Inflammatory Actions

The compound demonstrates significant anti-inflammatory actions by suppressing multiple signal transduction pathways and the activation of transcriptional factors. This suggests its potential use in treating inflammatory conditions (Uto, Hou, Morinaga, & Shoyama, 2012).

Propiedades

IUPAC Name |

1-isothiocyanato-8-methylsulfinyloctane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NOS2/c1-14(12)9-7-5-3-2-4-6-8-11-10-13/h2-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCRXKWOQVFKZAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)CCCCCCCCN=C=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40430802 | |

| Record name | Octane, 1-isothiocyanato-8-(methylsulfinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40430802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

75272-81-0, 31456-68-5 | |

| Record name | Octane, 1-isothiocyanato-8-(methylsulfinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40430802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hirsutin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035923 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-[[(2S,3S,4S)-2-amino-4-hydroxy-4-(4-hydroxyphenyl)-3-methylbutanoyl]amino]-2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid](/img/structure/B1243968.png)

![[5-hydroxy-3-(4-methoxyphenyl)-5-(trifluoromethyl)-4H-pyrazol-1-yl]-thiophen-2-ylmethanone](/img/structure/B1243987.png)

![(1aS,4aR,8aR)-4a,8,8-trimethyl-1a,5,6,7-tetrahydro-1H-cyclopropa[j]naphthalen-2-one](/img/structure/B1243990.png)